1-Acetylpiperidine-3-carboximidamide
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Overview
Description
1-Acetylpiperidine-3-carboximidamide is an organic compound with the molecular formula C8H15N3O. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of an acetyl group attached to the piperidine ring, along with a carboximidamide functional group.
Preparation Methods
The synthesis of 1-Acetylpiperidine-3-carboximidamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Acetylpiperidine-3-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Hydrolysis: The carboximidamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
1-Acetylpiperidine-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as β-lactamase, which is involved in antibiotic resistance . Additionally, it can interact with mitochondrial ATP synthase, affecting cellular energy production . These interactions highlight its potential as a therapeutic agent in various medical applications.
Comparison with Similar Compounds
1-Acetylpiperidine-3-carboximidamide can be compared with other similar compounds, such as:
1-Acetylpiperidine-3-carboxamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical properties and biological activities.
N-Cyclopropylpiperidine-3-carboxamide:
1-Butyl-3-methylimidazolium chloride: Although not a direct analog, this compound shares some structural similarities and is used in various chemical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1420661-97-7 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-acetylpiperidine-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-4-2-3-7(5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChI Key |
HWPMVPWZZCQHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=N)N |
Origin of Product |
United States |
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